
Potassium zinc chromate oxide (K2Zn4(CrO4)4O)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium zinc chromate oxide, with the chemical formula K2Zn4(CrO4)4O, is a complex inorganic compound that contains potassium, zinc, and chromate ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium zinc chromate oxide can be synthesized through various chemical reactions involving potassium chromate and zinc salts. One common method involves the reaction of potassium chromate (K2CrO4) with zinc sulfate (ZnSO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of potassium zinc chromate oxide may involve large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The resulting product is then purified and processed to obtain the final compound with high purity and desired physical properties .
Chemical Reactions Analysis
Types of Reactions: Potassium zinc chromate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of chromate ions, which are known for their strong oxidizing properties .
Common Reagents and Conditions:
Oxidation Reactions: Potassium zinc chromate oxide can act as an oxidizing agent in reactions with reducing agents such as organic compounds or metals. These reactions typically occur under acidic or neutral conditions.
Reduction Reactions: The compound can be reduced by strong reducing agents, leading to the formation of lower oxidation state chromium compounds.
Substitution Reactions: Potassium zinc chromate oxide can undergo substitution reactions with other metal ions, resulting in the formation of new compounds with different metal cations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce chromium(VI) compounds, while reduction reactions may yield chromium(III) compounds .
Scientific Research Applications
Potassium zinc chromate oxide has a wide range of scientific research applications due to its unique chemical properties :
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s oxidizing properties make it useful in biological studies, particularly in the investigation of oxidative stress and related cellular processes.
Medicine: Research is ongoing to explore the potential medical applications of potassium zinc chromate oxide, including its use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism by which potassium zinc chromate oxide exerts its effects is primarily related to its strong oxidizing properties. The chromate ions in the compound can interact with various molecular targets, leading to oxidative reactions that can alter the chemical structure and function of other molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Zinc Chromate (ZnCrO4): A compound with similar chemical properties but without the presence of potassium ions.
Potassium Chromate (K2CrO4): Contains potassium and chromate ions but lacks zinc.
Sodium Chromate (Na2CrO4): Similar to potassium chromate but with sodium instead of potassium.
Uniqueness: Potassium zinc chromate oxide is unique due to the combination of potassium, zinc, and chromate ions in its structureThe presence of zinc also contributes to its potential use in biological and medical research .
Properties
CAS No. |
12433-50-0 |
|---|---|
Molecular Formula |
CrKO5Zn- |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
potassium;zinc;dioxido(dioxo)chromium;oxygen(2-) |
InChI |
InChI=1S/Cr.K.5O.Zn/q;+1;;;-2;2*-1;+2 |
InChI Key |
MBXBFNBQDDVXIE-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-][Cr](=O)(=O)[O-].[K+].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
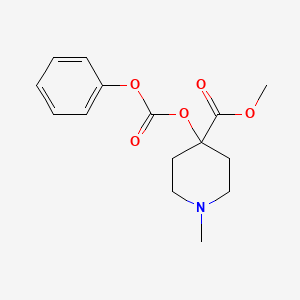
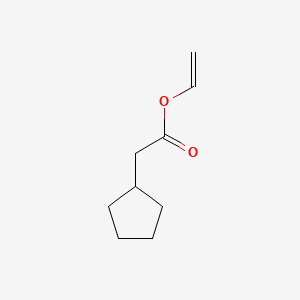
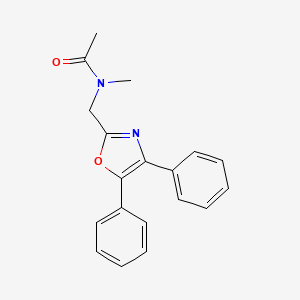
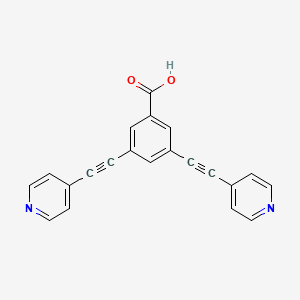
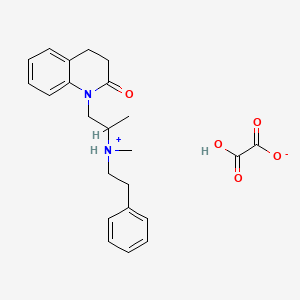
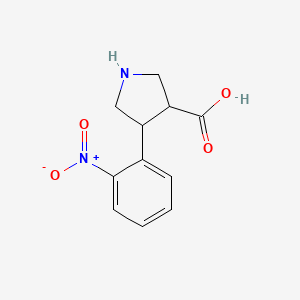
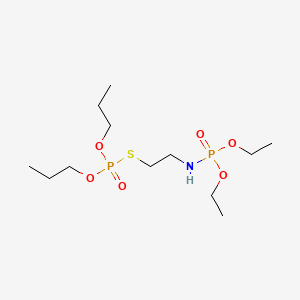

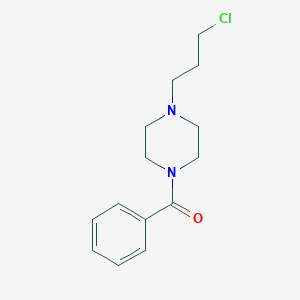

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
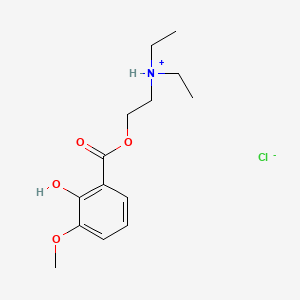
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
